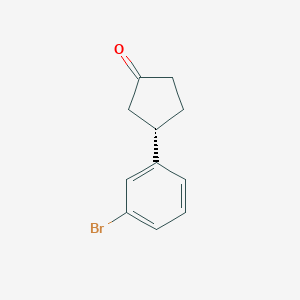

(S)-3-(3-Bromophenyl)cyclopentan-1-one

Description

(S)-3-(3-Bromophenyl)cyclopentan-1-one is a chiral cyclopentanone derivative featuring a 3-bromophenyl substituent at the C3 position of the five-membered ketone ring. Cyclopentanone derivatives are versatile intermediates in organic synthesis and medicinal chemistry, often employed in the development of pharmaceuticals and agrochemicals due to their conformational flexibility and functional group compatibility.

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

(3S)-3-(3-bromophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2/t9-/m0/s1 |

InChI Key |

SVUSDNNHATZIHW-VIFPVBQESA-N |

Isomeric SMILES |

C1CC(=O)C[C@H]1C2=CC(=CC=C2)Br |

Canonical SMILES |

C1CC(=O)CC1C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Bromophenyl)cyclopentan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and cyclopentanone.

Reaction Conditions: The bromination of cyclopentanone is carried out under controlled conditions using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for (S)-3-(3-Bromophenyl)cyclopentan-1-one may involve large-scale bromination reactions followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Bromophenyl)cyclopentan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The cyclopentanone ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Coupling: Complex aromatic compounds.

Scientific Research Applications

(S)-3-(3-Bromophenyl)cyclopentan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(3-Bromophenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, including halogen-substituted chalcones and cyclopentanone derivatives, to infer trends in synthesis, bioactivity, and substituent effects.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Core Structure and Bioactivity: Chalcone derivatives with a 3-bromophenyl group exhibit significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 422.22 μg/mL . The planar propenone core likely facilitates π-π interactions with biological targets, enhancing activity. In contrast, cyclopentanone derivatives (e.g., 3-(bromomethyl)cyclopentan-1-one) lack reported bioactivity data, suggesting that the cyclopentanone core may require specific substituents or stereochemistry for efficacy .

Substituent Effects :

- The chalcone 4 (IC50 = 22.41 μg/mL), bearing a bulky 4-isopropylphenyl group, shows superior cytotoxicity compared to 3 (IC50 = 422.22 μg/mL) with a smaller p-tolyl substituent . This indicates that steric and electronic modifications significantly influence bioactivity. For (S)-3-(3-Bromophenyl)cyclopentan-1-one, the absence of an extended conjugated system (unlike chalcones) may limit direct comparisons, but the bromophenyl group’s electrophilicity could still contribute to target binding.

Synthesis Methods: Chalcones were synthesized via microwave-assisted Claisen-Schmidt condensation, achieving moderate yields (55–62%) . Cyclopentanone derivatives in the evidence were either commercially sourced (e.g., 3-(prop-2-en-1-yl)cyclopentan-1-one) or lacked detailed synthetic protocols .

For cyclopentanone derivatives, safety data are unavailable, though their use in high-purity forms (e.g., pharmaceutical grades) suggests industrial relevance .

Biological Activity

(S)-3-(3-Bromophenyl)cyclopentan-1-one, a compound characterized by its cyclopentanone structure and a bromophenyl substituent, has garnered attention in scientific research due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's structure is defined by the presence of a cyclopentanone ring and a bromine atom positioned on the phenyl ring. This unique arrangement influences its reactivity and binding properties, making it a subject of interest in various biological studies.

The biological activity of (S)-3-(3-Bromophenyl)cyclopentan-1-one is primarily attributed to its interaction with specific molecular targets. The bromophenyl group enhances the compound’s binding affinity to certain receptors or enzymes, potentially modulating various biochemical pathways. It has been reported that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that (S)-3-(3-Bromophenyl)cyclopentan-1-one may share these activities .

Antimicrobial Activity

Several studies have explored the antimicrobial potential of (S)-3-(3-Bromophenyl)cyclopentan-1-one. For instance, it has been investigated for its effectiveness against various bacterial strains. In vitro assays have shown promising results, indicating that this compound can inhibit the growth of certain pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2-4 µg/mL, demonstrating significant antibacterial activity .

Anticancer Properties

Research has also highlighted the anticancer potential of (S)-3-(3-Bromophenyl)cyclopentan-1-one. A study involving various cyclopentane derivatives showed that compounds with similar structures exhibited notable antiproliferative effects against human cancer cell lines. The most active derivatives in these studies had IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth .

Study 1: Antibacterial Screening

A recent screening study evaluated the antibacterial activity of several derivatives related to (S)-3-(3-Bromophenyl)cyclopentan-1-one. The results demonstrated that modifications to the phenyl moiety significantly impacted antimicrobial efficacy. Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts, underscoring the importance of structural modifications in optimizing biological activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 2 | Antistaphylococcal |

| Compound B | 4 | Antimicrobial |

| (S)-3-(3-Bromophenyl)cyclopentan-1-one | TBD | Under Investigation |

Study 2: Anticancer Activity Against HeLa Cells

In another study focusing on anticancer properties, (S)-3-(3-Bromophenyl)cyclopentan-1-one was tested against HeLa cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 26.30 µM. This suggests potential utility in cancer therapeutics, particularly for cervical cancer treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-3-(3-Bromophenyl)cyclopentan-1-one | HeLa | 26.30 |

| Control (5-FU) | HeLa | 29.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.